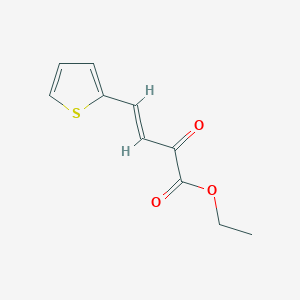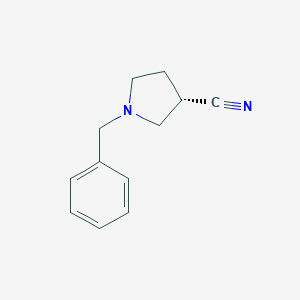
(S)-1-Benzyl-pyrrolidine-3-carbonitrile
Vue d'ensemble
Description
(S)-1-Benzyl-pyrrolidine-3-carbonitrile is a compound that can be inferred to have relevance in synthetic organic chemistry, although it is not directly mentioned in the provided papers. The structure suggests it is a nitrile-containing heterocycle with a benzyl group attached. This type of compound could be of interest due to its potential pharmacological properties and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been described in the provided papers. For instance, a compound with a similar pyrrolidine structure, (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, was synthesized from L-proline through N-chloroacetylation, carboxyl amination, and carboxamide dehydration . This synthesis route is noted for its low cost, simple operation, and mild reaction conditions, which could be relevant for the synthesis of this compound.
Molecular Structure Analysis
While the exact molecular structure of this compound is not provided, the related structures in the papers suggest that such compounds are characterized using techniques like 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry (MS) . These techniques would likely be used to confirm the structure of this compound as well.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve the use of reagents such as N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a potassium carbonate (K2CO3)/acetonitrile (MeCN) system under reflux . These conditions could potentially be adapted for the synthesis of this compound, considering the structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, based on the properties of similar compounds, one could expect it to be a crystalline solid at room temperature, with specific NMR and IR spectra that would be indicative of its functional groups and molecular framework . The solubility, melting point, and stability would be important properties to determine experimentally for this compound.
Propriétés
IUPAC Name |
(3S)-1-benzylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCQUUNQHVAFSM-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)
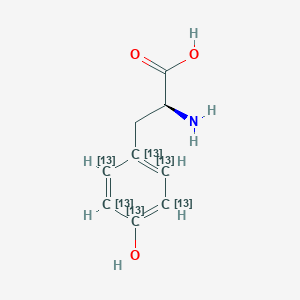
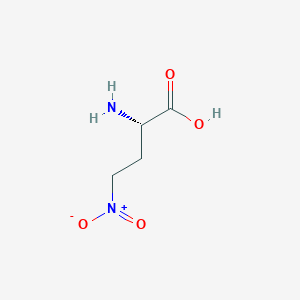
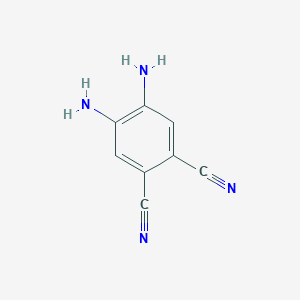


![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)


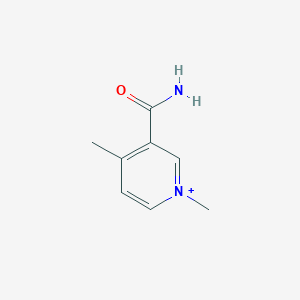

![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)

